

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Dimethyl 2-aminoisophthalate

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Compound of Interest

Compound Name: Dimethyl 2-aminoisophthalate

Cat. No.: B181068

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Abstract

This document provides a detailed protocol and analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Dimethyl 2-aminoisophthalate**. The data presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a key building block in the synthesis of various pharmaceutical and materials science compounds. This note includes tabulated spectral data, a comprehensive experimental protocol, and graphical representations of the analytical workflow and molecular structure.

Introduction

Dimethyl 2-aminoisophthalate ($\text{C}_{10}\text{H}_{11}\text{NO}_4$) is an aromatic compound containing both amine and ester functional groups. Its structural characterization is crucial for ensuring the identity and purity of the material used in further synthetic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the theoretical ^1H and ^{13}C NMR spectral data and provides a standardized protocol for its acquisition and analysis.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ^1H and ^{13}C NMR spectra of **Dimethyl 2-aminoisophthalate**. These

predictions are based on established NMR principles and data from structurally analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data of Dimethyl 2-aminoisophthalate (in CDCl_3 , 400 MHz)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1	7.85	dd	1H	J = 7.8, 1.5	H-6
2	7.45	t	1H	J = 7.8	H-5
3	6.80	dd	1H	J = 7.8, 1.5	H-4
4	5.50	br s	2H	-	-NH ₂
5	3.90	s	6H	-	2 x -OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data of Dimethyl 2-aminoisophthalate (in CDCl_3 , 100 MHz)

Signal	Chemical Shift (δ , ppm)	Assignment
1	168.5	C=O
2	167.0	C=O
3	150.0	C-2
4	134.0	C-5
5	131.0	C-1
6	118.0	C-6
7	116.5	C-4
8	115.0	C-3
9	52.5	-OCH ₃

Experimental Protocols

A detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **Dimethyl 2-aminoisophthalate** is provided below.

Sample Preparation

- **Solvent Selection:** Use deuterated chloroform (CDCl_3) as the solvent. Ensure the solvent is of high purity and free from water.
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **Dimethyl 2-aminoisophthalate**.
- **Dissolution:** Dissolve the sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

- **Instrument:** A 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16.
 - **Temperature:** 298 K.
- **^{13}C NMR Acquisition Parameters:**

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Temperature: 298 K.

Data Processing

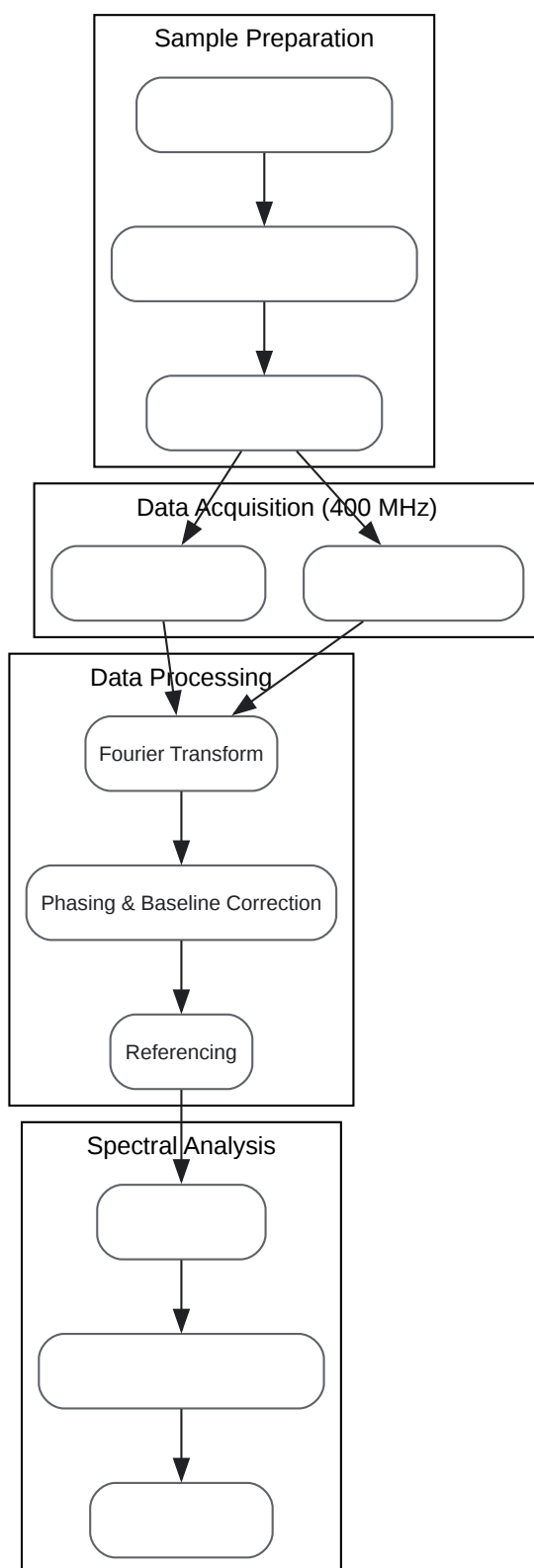
- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal (CDCl_3 : $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts of all peaks. For ^1H NMR, determine the multiplicity and coupling constants.

Visualizations

Molecular Structure and NMR Assignments

Caption: Structure of **Dimethyl 2-aminoisophthalate** with atom numbering for NMR assignments.

Experimental Workflow



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Caption: Workflow for NMR spectral analysis of **Dimethyl 2-aminoisophthalate**.

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